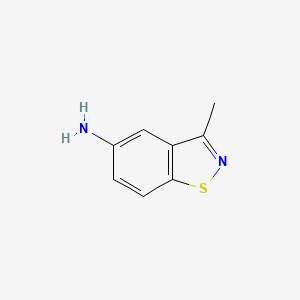![molecular formula C9H8F3N3OS B1620806 {2-[3-Methyl-5-(trifluormethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol CAS No. 959582-07-1](/img/structure/B1620806.png)
{2-[3-Methyl-5-(trifluormethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol
Übersicht
Beschreibung
The compound contains a 1H-pyrazol ring and a thiazol ring, both of which are heterocyclic compounds containing nitrogen (in the pyrazol ring) and sulfur (in the thiazol ring). The compound also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazol and thiazol rings, along with the trifluoromethyl group . These groups could potentially influence the compound’s reactivity and physical properties.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the trifluoromethyl group. For instance, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could influence their solubility and permeability .Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazol-Derivate sind für ihre antioxidativen Eigenschaften bekannt. Antioxidantien sind entscheidend für den Schutz von Zellen vor oxidativem Stress, der zu chronischen Krankheiten wie Krebs und Herzkrankheiten führen kann. Der Thiazolring in der Verbindung kann modifiziert werden, um seine Elektronendonorfähigkeit zu verbessern, was ihn zu einem potenziellen Kandidaten für die Entwicklung antioxidativer Medikamente macht .
Entzündungshemmende Aktivität
Die entzündungshemmende Aktivität von Thiazol-Derivaten ist gut dokumentiert. Sie können die Produktion von proinflammatorischen Zytokinen und Mediatoren hemmen, die am Entzündungsprozess beteiligt sind. Diese Verbindung könnte auf ihre Wirksamkeit bei der Behandlung entzündlicher Erkrankungen wie Arthritis oder Asthma untersucht werden .
Antimikrobielle und Antimykotische Anwendungen
Thiazole haben sich als vielversprechende antimikrobielle und antimykotische Wirkstoffe erwiesen. Die fragliche Verbindung könnte zu neuen Medikamenten zur Behandlung von bakteriellen und Pilzinfektionen entwickelt werden, insbesondere solchen, die gegen aktuelle Behandlungen resistent sind .
Antivirale Medikamente
Mit der Fähigkeit des Thiazolrings, die Virusreplikation zu stören, könnte die Verbindung auf ihre antiviralen Fähigkeiten untersucht werden. Sie könnte insbesondere bei der Entwicklung von Behandlungen für Krankheiten wie HIV oder Influenza nützlich sein .
Antitumor- und Zytotoxische Medikamente
Einige Thiazol-Derivate haben potente Wirkungen auf humane Tumorzelllinien gezeigt. Diese Verbindung könnte zu neuen Formen synthetisiert und auf ihre Zytotoxizität gegenüber Krebszellen getestet werden, was einen potenziellen Weg für die Krebsbehandlung bietet .
Neuroprotektive Wirkstoffe
Thiazol-Verbindungen wurden mit neuroprotektiven Wirkungen in Verbindung gebracht, die bei der Behandlung neurodegenerativer Erkrankungen von Vorteil sein könnten. Die Forschung an dieser Verbindung könnte zur Entwicklung von Medikamenten führen, die Nervenzellen vor Schäden schützen .
Antidiabetische Aktivität
Thiazol-Derivate können eine Rolle bei der Regulierung des Blutzuckerspiegels spielen. Die Untersuchung der antidiabetischen Eigenschaften dieser Verbindung könnte zu neuen Therapien für die Behandlung von Diabetes beitragen .
Anti-Alzheimer-Krankheit
Die potenzielle Wirkung der Verbindung auf die Neurotransmittersynthese könnte sie zu einem Kandidaten für die Alzheimer-Forschung machen. Ihre Auswirkungen auf kognitive Funktionen und das Gedächtnis könnten untersucht werden, um Behandlungen für neurodegenerative Erkrankungen zu entwickeln .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its properties and potential applications. For instance, if it shows promise as a pharmaceutical or agrochemical agent, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety and efficacy .
Eigenschaften
IUPAC Name |
[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3OS/c1-5-2-7(9(10,11)12)15(14-5)8-13-6(3-16)4-17-8/h2,4,16H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCVSUNIPJDPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377046 | |
| Record name | {2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959582-07-1 | |
| Record name | {2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


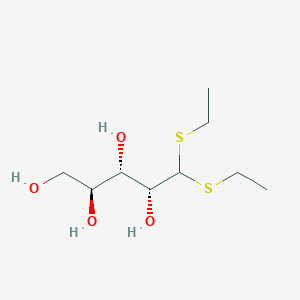
![3-[[4-(2,4,6-Trinitroanilino)benzoyl]amino]benzoic acid](/img/structure/B1620725.png)
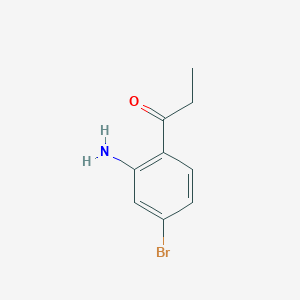
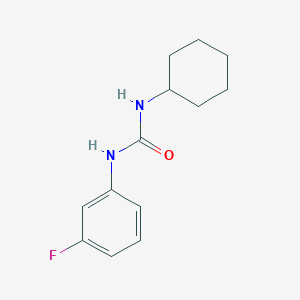
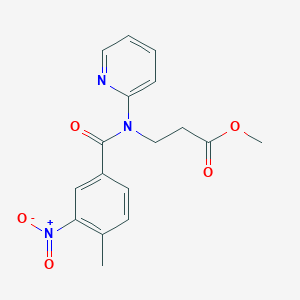
![2-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B1620731.png)
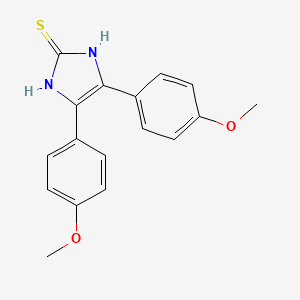


![[3,3'-Bipyridine]-2,2'-diamine](/img/structure/B1620738.png)
![(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1620739.png)
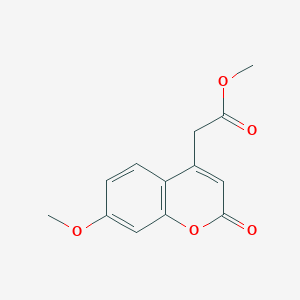
![1-[4-(Chloromethyl)-2-thienyl]ethanone](/img/structure/B1620741.png)
